Lipophilicity (XLogP3) as a Selectivity Determinant Among Sulfamoyl Phenyl Acetamide Regioisomers
The target compound has a computed XLogP3 of 2.0, placing it within the optimal lipophilicity range (XLogP 1–3) associated with balanced CNS penetration and reduced off-target binding for this chemotype. By comparison, the known mGlu4 PAM VU0364439 (a close structural analog with an alternative sulfonamide N-substitution pattern) has an XLogP3 of approximately 1.5 [1]. This 0.5 log unit difference may influence brain-to-plasma partitioning and selectivity over mGlu1/mGlu5 receptors, where higher lipophilicity correlates with increased mGlu5 binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | VU0364439 (mGlu4 PAM lead from same chemotype): XLogP3 ≈ 1.5 |
| Quantified Difference | Δ XLogP3 = +0.5 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); VU0364439 value estimated from computational model |
Why This Matters
For CNS-targeted programs, the 0.5 log unit higher lipophilicity of the target compound may be advantageous when designing brain-penetrant mGlu4 PAMs, but requires experimental confirmation to assess impact on off-target binding.
- [1] PubChem Compound Summary for CID 71804120. Computed XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/1428380-52-2 View Source
- [2] Engers, D.W., et al. (2010). Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs). Bioorg. Med. Chem. Lett., 20(17), 5175–5178. (Provides class-level SAR showing lipophilicity-selectivity relationships). View Source
